2-(oxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by its unique structure, which includes an oxolan ring (a five-membered ring with an oxygen atom) attached to a cyclopropane ring (a three-membered ring) with a carboxylic acid group at the first position. The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid typically involves the formation of the oxolan ring followed by the introduction of the cyclopropane ring. One common synthetic route is the cyclization of an appropriate precursor, such as an oxirane derivative, under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives (e.g., ketones or carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives (e.g., amides or esters).
Scientific Research Applications
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies to investigate enzyme activities or metabolic pathways.
Medicine: Derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound and its derivatives may find applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
2-(Oxolan-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as 1-(oxolan-2-yl)cyclopropane-1-carboxylic acid and 2-(oxan-3-yl)cyclopropane-1-carboxylic acid These compounds share structural similarities but differ in the position of the oxolan ring and the presence of diastereomers
Properties
CAS No. |
1248205-45-9 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
0 |
Origin of Product |
United States |
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